molecular formula C15H9N3O5 B2539004 1H-isochromene-1,3,4-trione 4-[N-(3-nitrophenyl)hydrazone] CAS No. 303985-86-6

1H-isochromene-1,3,4-trione 4-[N-(3-nitrophenyl)hydrazone]

Cat. No.: B2539004
CAS No.: 303985-86-6
M. Wt: 311.253
InChI Key: IRUCZGVNPNWRFQ-GHRIWEEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Isochromene-1,3,4-trione 4-[N-(3-nitrophenyl)hydrazone] is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by the presence of an isochromene ring fused with a trione group and a hydrazone moiety attached to a nitrophenyl group. Its molecular formula is C15H9N3O5, and it has a molecular weight of 311.25 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-isochromene-1,3,4-trione 4-[N-(3-nitrophenyl)hydrazone] typically involves the reaction of 1H-isochromene-1,3,4-trione with 3-nitrophenylhydrazine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the formation of the hydrazone linkage .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1H-isochromene-1,3,4-trione 4-[N-(3-nitrophenyl)hydrazone] can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different trione derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

1H-isochromene-1,3,4-trione 4-[N-(3-nitrophenyl)hydrazone] has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-isochromene-1,3,4-trione 4-[N-(3-nitrophenyl)hydrazone] involves its interaction with specific molecular targets and pathways. The hydrazone moiety can form stable complexes with metal ions, which can influence various biochemical processes. Additionally, the nitrophenyl group can undergo redox reactions, affecting cellular signaling pathways and enzyme activities .

Comparison with Similar Compounds

  • 1H-isochromene-1,3,4-trione 4-[N-(2,4-dichlorophenyl)hydrazone]
  • 1H-isochromene-1,3,4-trione 4-[N-(2,4-dibromophenyl)hydrazone]

Comparison: Compared to its analogs, 1H-isochromene-1,3,4-trione 4-[N-(3-nitrophenyl)hydrazone] is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties.

Properties

IUPAC Name

1-hydroxy-4-[(3-nitrophenyl)diazenyl]isochromen-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9N3O5/c19-14-12-7-2-1-6-11(12)13(15(20)23-14)17-16-9-4-3-5-10(8-9)18(21)22/h1-8,19H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDMSBMDNWKDHAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=O)OC(=C2C=C1)O)N=NC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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